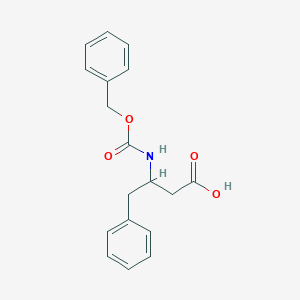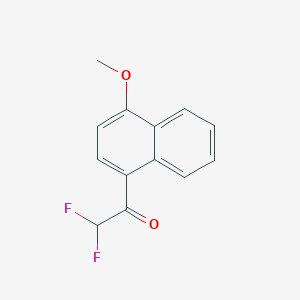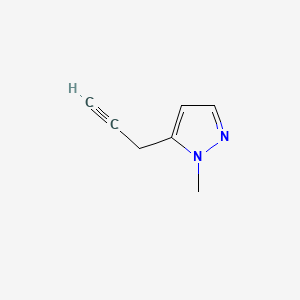
1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position and a prop-2-yn-1-yl group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which offer high selectivity and yield .
Industrial production of this compound typically involves optimizing these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole: Differing in the position of the prop-2-yn-1-yl group, this compound exhibits different reactivity and biological activity.
1-Methyl-5-(prop-2-yn-1-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
1-Methyl-5-(prop-2-yn-1-yl)-1H-triazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8N2 |
|---|---|
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
1-methyl-5-prop-2-ynylpyrazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-5-6-8-9(7)2/h1,5-6H,4H2,2H3 |
Clé InChI |
NUSMHLUJMCISFI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
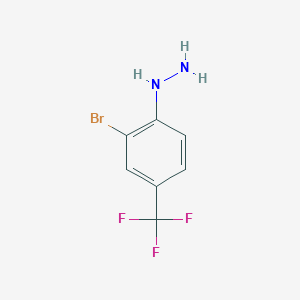
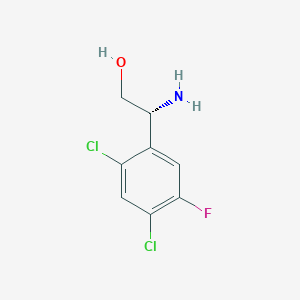
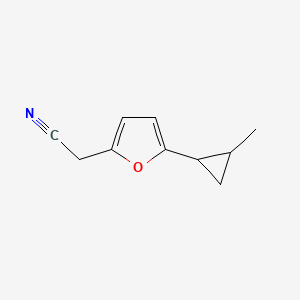
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)
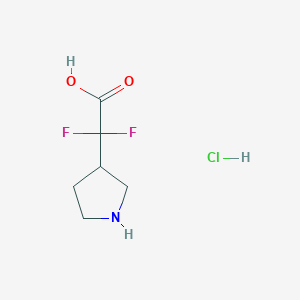
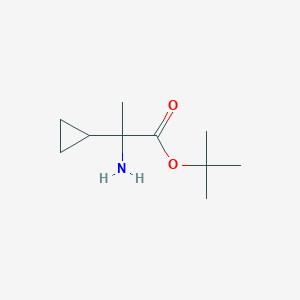
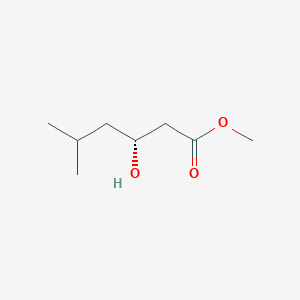
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
![{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13582682.png)

